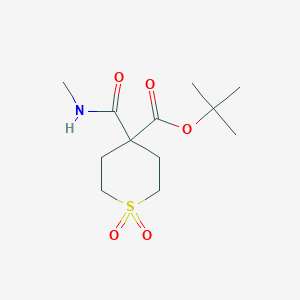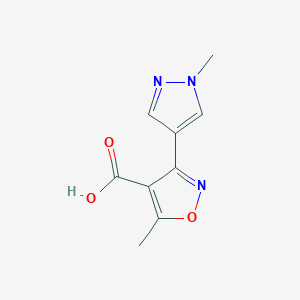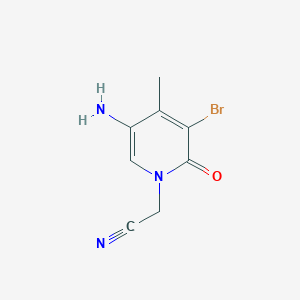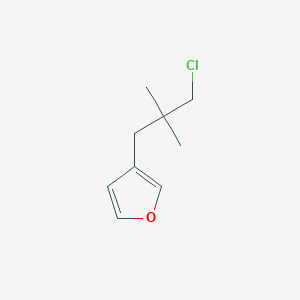
(4-Oxo-4-phenylbutyl)triphenylphosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Oxo-4-phenylbutyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C28H26BrOP It is known for its unique structure, which includes a triphenylphosphonium group attached to a 4-oxo-4-phenylbutyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-4-phenylbutyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable precursor containing the 4-oxo-4-phenylbutyl group. One common method includes the use of a halogenated precursor, such as 4-bromo-4-phenylbutan-2-one, which reacts with triphenylphosphine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Oxo-4-phenylbutyl)triphenylphosphonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced species.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-compounds, while reduction could produce various alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
(4-Oxo-4-phenylbutyl)triphenylphosphonium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and related compounds.
Biology: The compound can be used in studies involving cellular uptake and mitochondrial targeting due to the triphenylphosphonium group.
Medicine: Research is ongoing into its potential use in drug delivery systems, particularly for targeting specific cellular components.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which (4-Oxo-4-phenylbutyl)triphenylphosphonium bromide exerts its effects is largely dependent on its ability to interact with cellular components. The triphenylphosphonium group allows the compound to cross cell membranes and accumulate in mitochondria, where it can exert its effects. This targeting ability is due to the positive charge on the phosphonium group, which is attracted to the negatively charged mitochondrial membrane.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Oxo-4-phenylbutyl)triphenylphosphonium chloride
- (4-Oxo-4-phenylbutyl)triphenylphosphonium iodide
- (4-Oxo-4-phenylbutyl)triphenylphosphonium fluoride
Uniqueness
(4-Oxo-4-phenylbutyl)triphenylphosphonium bromide is unique due to its specific bromide ion, which can influence its reactivity and interactions compared to other halide derivatives. The bromide ion can participate in specific substitution reactions that may not be as favorable with other halides.
Propiedades
Número CAS |
89490-63-1 |
|---|---|
Fórmula molecular |
C28H26BrOP |
Peso molecular |
489.4 g/mol |
Nombre IUPAC |
(4-oxo-4-phenylbutyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H26OP.BrH/c29-28(24-14-5-1-6-15-24)22-13-23-30(25-16-7-2-8-17-25,26-18-9-3-10-19-26)27-20-11-4-12-21-27;/h1-12,14-21H,13,22-23H2;1H/q+1;/p-1 |
Clave InChI |
QGHGMEUSXSYXKN-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(3S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13156309.png)
![2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B13156311.png)
![1-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B13156319.png)

![2,2,2-Trifluoro-1-[2-(piperazin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13156340.png)






